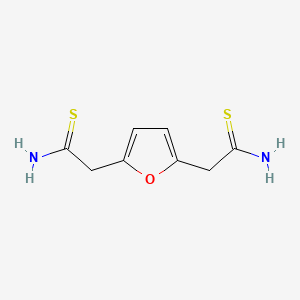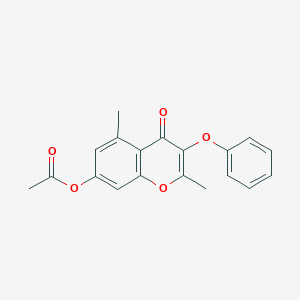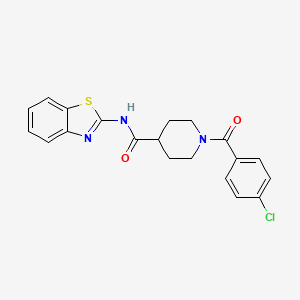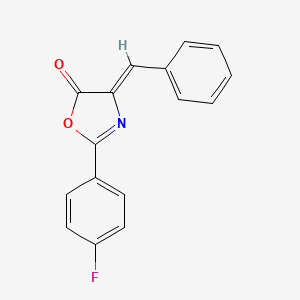
2,2'-(2,5-furandiyl)diethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(2,5-furandiyl)diethanethioamide, also known as FEDA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. FEDA belongs to the class of furan-based compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2,2'-(2,5-furandiyl)diethanethioamide is not fully understood. However, it has been proposed that 2,2'-(2,5-furandiyl)diethanethioamide exerts its anti-inflammatory and antioxidant effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and oxidative stress. 2,2'-(2,5-furandiyl)diethanethioamide may also exert its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2,2'-(2,5-furandiyl)diethanethioamide has been shown to have several biochemical and physiological effects. In one study, 2,2'-(2,5-furandiyl)diethanethioamide was found to decrease the levels of reactive oxygen species and lipid peroxidation in cells exposed to oxidative stress. 2,2'-(2,5-furandiyl)diethanethioamide was also found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2,2'-(2,5-furandiyl)diethanethioamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2'-(2,5-furandiyl)diethanethioamide in lab experiments is its low toxicity. 2,2'-(2,5-furandiyl)diethanethioamide has been shown to have low cytotoxicity in various cell lines, making it a safe compound to use in cell-based assays. Additionally, 2,2'-(2,5-furandiyl)diethanethioamide is relatively easy to synthesize using simple chemical reactions. However, one limitation of using 2,2'-(2,5-furandiyl)diethanethioamide in lab experiments is its poor solubility in water. This may limit its use in certain assays that require water-soluble compounds.
Future Directions
For the study of 2,2'-(2,5-furandiyl)diethanethioamide include investigating its potential therapeutic applications in animal models and developing 2,2'-(2,5-furandiyl)diethanethioamide derivatives with improved solubility and bioavailability.
Synthesis Methods
2,2'-(2,5-furandiyl)diethanethioamide can be synthesized using various methods, including the reaction of 2,5-furandicarboxylic acid with ethylenediamine and thionyl chloride. The reaction mixture is then refluxed in ethanol to obtain 2,2'-(2,5-furandiyl)diethanethioamide as a yellow powder. Another method involves the reaction of 2,5-furandicarboxylic acid with ethylenediamine in the presence of triphenylphosphine and diethyl azodicarboxylate. The reaction mixture is then refluxed in ethanol to obtain 2,2'-(2,5-furandiyl)diethanethioamide as a white powder.
Scientific Research Applications
2,2'-(2,5-furandiyl)diethanethioamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. In one study, 2,2'-(2,5-furandiyl)diethanethioamide was found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. 2,2'-(2,5-furandiyl)diethanethioamide was also found to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. Additionally, 2,2'-(2,5-furandiyl)diethanethioamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
2-[5-(2-amino-2-sulfanylideneethyl)furan-2-yl]ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS2/c9-7(12)3-5-1-2-6(11-5)4-8(10)13/h1-2H,3-4H2,(H2,9,12)(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFBHOSYCHCDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CC(=S)N)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Furan-2,5-diyldiethanethioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)


![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)

![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)
